molecular formula C21H18N4O4S B5270262 3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid

3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid

Cat. No.: B5270262
M. Wt: 422.5 g/mol
InChI Key: TUTRXNKNISTENL-HUHIGAQKSA-N
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Description

3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid is a complex organic compound that belongs to the class of thiadiazolo[3,2-A]pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Fusion with Pyrimidine Ring: The thiadiazole ring is then fused with a pyrimidine ring through a condensation reaction with suitable aldehydes or ketones.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, modulating various biological processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[5-Imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid
  • Ethyl 4-{5-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate

Uniqueness

3-(5-{[5-Imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6(7H)-yliden]methyl}-2-furyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-[(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-11(2)8-17-24-25-18(22)15(19(26)23-21(25)30-17)10-14-6-7-16(29-14)12-4-3-5-13(9-12)20(27)28/h3-7,9-11,22H,8H2,1-2H3,(H,27,28)/b15-10-,22-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTRXNKNISTENL-HUHIGAQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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